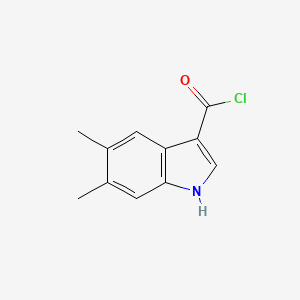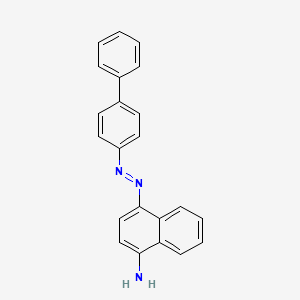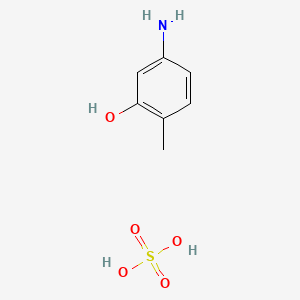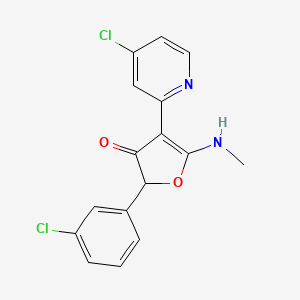
Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate, commonly known as TMCC, is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. TMCC is a colorless liquid that has a boiling point of 125-126°C and a molecular weight of 172.24 g/mol.
Aplicaciones Científicas De Investigación
TMCC has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of TMCC is in the field of organic synthesis, where it is used as a versatile building block for the synthesis of complex molecules. TMCC has also been used as a ligand in catalysis, where it has been shown to improve the efficiency and selectivity of various reactions. Additionally, TMCC has been studied for its potential applications in materials science, where it has been used as a precursor for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of TMCC is not well understood, but it is believed to involve the formation of a cyclopropene intermediate that undergoes various reactions to form the desired product. The copper catalyst used in the synthesis method is believed to play a crucial role in the mechanism of action by facilitating the formation of the cyclopropene intermediate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TMCC, and more research is needed in this area. However, studies have shown that TMCC is relatively non-toxic and has low acute toxicity. It is also believed to be relatively stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMCC is its versatility and ease of use in organic synthesis. It is also relatively inexpensive and readily available. However, one of the main limitations of TMCC is its instability under certain conditions, such as exposure to light and air. Additionally, the use of copper catalysts in the synthesis method can be problematic due to their toxicity and potential environmental impact.
Direcciones Futuras
There are several future directions for the study of TMCC. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the mechanism of action of TMCC and the development of new applications in various scientific fields. Additionally, more research is needed on the biochemical and physiological effects of TMCC to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, TMCC is a versatile and promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMCC have been discussed in this paper. Further research is needed to fully understand the potential of TMCC and its applications in various scientific fields.
Métodos De Síntesis
TMCC can be synthesized via several methods, including the reaction of ethyl acetoacetate with trimethylsilyl diazomethane, the reaction of ethyl diazoacetate with trimethylsilyl chloride, and the reaction of ethyl acetoacetate with methylmagnesium bromide. However, the most common synthesis method involves the reaction of ethyl acetoacetate with trimethylsilyldiazomethane in the presence of a copper catalyst.
Propiedades
IUPAC Name |
ethyl 2,3,3-trimethylcyclopropene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5-11-8(10)7-6(2)9(7,3)4/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKXSCOCAPOET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylbenzo[c]isoxazole-5-carbonitrile](/img/structure/B575516.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)

![1-methyl-3H-imidazo[1,5-a]benzimidazole](/img/structure/B575520.png)

![(1S,4R,5R,6R,7S)-4-amino-5,6,7-trihydroxy-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B575526.png)

![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)